molecular formula C12H8Cl2 B164877 2,4-Dichlorobiphenyl CAS No. 33284-50-3

2,4-Dichlorobiphenyl

Cat. No. B164877
CAS RN: 33284-50-3
M. Wt: 223.09 g/mol
InChI Key: WEJZHZJJXPXXMU-UHFFFAOYSA-N
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Description

2,4-Dichlorobiphenyl, also known as PCB 8, belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .


Synthesis Analysis

The synthesis of 2,4-Dichlorobiphenyl involves several methods. One method involves the use of new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . Another method involves the preparation of a number of symmetrical and unsymmetrical polychlorobiphenyls by the Ullmann reaction .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobiphenyl is C12H8Cl2 . Its average mass is 223.098 Da and its monoisotopic mass is 222.000305 Da .


Chemical Reactions Analysis

The bacterial isolate Pseudomonas spp. GSa and GSb have been shown to degrade 2,4’-dichlorobiphenyl through initial hydroxylation . The degradation of 2,4 Dichlorobiphenyl can occur via a meta-cleavage pathway .


Physical And Chemical Properties Analysis

2,4-Dichlorobiphenyl has a melting point of 46°C and a boiling point of 289.78°C . Its density is approximately 1.2490 g/cm³ . The compound is slightly soluble in water, with a solubility of 0.62mg/L at 25 ºC .

Scientific Research Applications

Environmental Degradation

2,4-Dichlorobiphenyl (2,4-DCB) has been studied for its degradation under various conditions. Research has shown that certain bacteria, such as Burkholderia xenovorans LB400, can transform hydroxylated derivatives of 2,4-DCB when biphenyl is used as a carbon source . This indicates potential applications in bioremediation efforts to degrade PCBs in contaminated environments.

Optimization of Degradation Conditions

Studies have also focused on optimizing the conditions for the degradation of 2,4-DCB. Factors such as temperature, pH, agitation speed, and the presence of supplements like sodium glutamate and surfactants like Tween 80 have been found to influence the degradation process . This research is crucial for improving the efficiency of bioremediation strategies.

Industrial Applications and Challenges

PCBs, including 2,4-DCB, have been used in several industrial applications due to their stability under harsh environmental conditions . However, their persistence makes them a class of xenobiotic pollutants that remain in the environment for extended periods. Understanding their environmental fate is essential for developing methods to mitigate their impact.

Dechlorination Processes

The dechlorination of PCBs is another area of research. An automatic pH control system has been shown to enhance the dechlorination process of PCBs, including 2,4-DCB . This research could lead to more effective methods for reducing the chlorination levels of PCBs in contaminated sites.

Safety And Hazards

2,4-Dichlorobiphenyl is classified as a specific target organ toxicant and is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The biodegradation of 2,4-Dichlorobiphenyl is a promising area of research. Recent advances in biological degradation of PCBs have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs . This provides a theoretical foundation and practical basis for using PCBs-degrading microorganisms for bioremediation .

properties

IUPAC Name

2,4-dichloro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZHZJJXPXXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040301
Record name 2,4-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobiphenyl

CAS RN

33284-50-3
Record name 2,4-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobiphenyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA0I162CWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,4-Dichlorobiphenyl?

A1: 2,4-Dichlorobiphenyl has a molecular formula of C12H8Cl2 and a molecular weight of 223.10 g/mol.

Q2: How is 2,4-Dichlorobiphenyl typically identified and quantified in environmental samples?

A2: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identification and quantification of 2,4-Dichlorobiphenyl in complex matrices like environmental samples. [, ] Retention indexes, based on standardized PCB congeners, are often used to improve accuracy and reliability in GC analysis. []

Q3: Are there any challenges in accurately measuring 2,4-Dichlorobiphenyl in environmental samples?

A3: Yes, selective adsorption of PCBs during sample cleanup procedures can impact the recovery of 2,4-Dichlorobiphenyl, potentially leading to underestimation. For instance, using a 2% dichloromethane in hexane eluent during a typical MM5 analysis resulted in only 16% recovery of 2,4-Dichlorobiphenyl. []

Q4: How does 2,4-Dichlorobiphenyl behave in the environment?

A4: 2,4-Dichlorobiphenyl tends to persist in the environment due to its low degradability. [] It exhibits a high affinity for organic matter, influencing its distribution and fate in ecosystems. [] Studies show that its sorption to black carbon in sediments is significant, further affecting its bioavailability. []

Q5: Can photodegradation play a role in 2,4-Dichlorobiphenyl breakdown?

A5: Yes, 2,4-Dichlorobiphenyl can undergo photodegradation when adsorbed on surfaces like spruce needles. [] This process can lead to the formation of various photoproducts, including high-mass compounds resulting from reactions with plant waxes. [] Furthermore, photolysis of 2,4-Dichlorobiphenyl in aqueous acetonitrile solutions leads to the formation of 4'-chloro-2-hydroxybiphenyl, which undergoes a unique dehydrochlorination process. []

Q6: How do microbial communities contribute to the degradation of 2,4-Dichlorobiphenyl?

A6: Microbial consortia, such as those containing Burkholderia sp. strain LB400, can mineralize low-chlorinated biphenyls, including 2,4-Dichlorobiphenyl. This process can be enhanced by directed interspecies transfer of genes responsible for chlorocatechol degradation. []

Q7: Are there any limitations to microbial degradation of 2,4-Dichlorobiphenyl?

A7: Yes, some microorganisms might only partially degrade 2,4-Dichlorobiphenyl. For instance, natural assemblages of freshwater microorganisms have been observed to oxidize 2-chlorobiphenyl but not 2,4-Dichlorobiphenyl. [] Additionally, the degradation process can result in the accumulation of stable chlorinated byproducts. []

Q8: Is 2,4-Dichlorobiphenyl considered toxic?

A8: Yes, 2,4-Dichlorobiphenyl exhibits toxicity, particularly to the nervous system. Studies on cerebellar granule cells revealed that ortho-substituted PCBs, including 2,4-Dichlorobiphenyl, induce rapid cell death, potentially through mechanisms involving calcium influx and mitochondrial dysfunction. []

Q9: Does the structure of 2,4-Dichlorobiphenyl influence its toxicity?

A9: Yes, the presence and position of chlorine atoms significantly impact PCB toxicity. Research indicates that non-coplanar, ortho-substituted PCBs like 2,4-Dichlorobiphenyl are more toxic to cerebellar granule cells than coplanar congeners. [] This suggests a structure-activity relationship where the specific chlorine substitution pattern influences the interaction with biological targets.

Q10: What are the potential applications of understanding 2,4-Dichlorobiphenyl degradation pathways?

A10: Deciphering the degradation pathways employed by microorganisms like Pseudomonas spp. [] can contribute to developing efficient bioremediation strategies for PCB-contaminated environments. Optimizing conditions for microbial growth and PCB degradation, including factors like temperature, pH, and nutrient availability, is crucial for successful bioremediation. []

Q11: Are there any promising approaches for enhancing the bioremediation of 2,4-Dichlorobiphenyl?

A11: Genetic engineering shows promise in improving the efficiency of PCB degradation. For example, the genetically modified strain Cupriavidus necator RW112, engineered to express genes for chlorobenzoate and chlorobiphenyl degradation, demonstrated the ability to grow on and utilize technical Aroclor mixtures, including 2,4-Dichlorobiphenyl, as sole carbon and energy sources. []

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